2-(3-(1-Benzylpiperidin-4-yl)-2-oxopropyl)-4,5-dimethoxybenzoic Acid Benzyl Ester
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Overview
Description
2-(3-(1-Benzylpiperidin-4-yl)-2-oxopropyl)-4,5-dimethoxybenzoic Acid Benzyl Ester is a complex organic compound that features a piperidine ring, a benzoic acid ester, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(1-Benzylpiperidin-4-yl)-2-oxopropyl)-4,5-dimethoxybenzoic Acid Benzyl Ester typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amines and carbonyl compounds.
Introduction of the Benzyl Group: Benzylation of the piperidine nitrogen can be achieved using benzyl halides under basic conditions.
Formation of the Benzoic Acid Ester: The esterification of 4,5-dimethoxybenzoic acid with benzyl alcohol in the presence of a dehydrating agent such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) can yield the desired ester.
Coupling of the Piperidine and Benzoic Acid Ester: The final step involves coupling the benzylated piperidine with the benzoic acid ester using appropriate coupling reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(3-(1-Benzylpiperidin-4-yl)-2-oxopropyl)-4,5-dimethoxybenzoic Acid Benzyl Ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxy groups using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, halides
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols
Substitution: Formation of substituted derivatives with new functional groups
Scientific Research Applications
2-(3-(1-Benzylpiperidin-4-yl)-2-oxopropyl)-4,5-dimethoxybenzoic Acid Benzyl Ester has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential therapeutic effects.
Pharmacology: It can be studied for its interactions with biological targets, such as receptors or enzymes.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-(1-Benzylpiperidin-4-yl)-2-oxopropyl)-4,5-dimethoxybenzoic Acid Benzyl Ester involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, modulating their activity. The benzoic acid ester moiety may enhance the compound’s binding affinity and specificity. The methoxy groups can influence the compound’s solubility and stability.
Comparison with Similar Compounds
Similar Compounds
1-Benzylpiperidin-4-yl)acetic acid: Similar piperidine structure but lacks the benzoic acid ester and methoxy groups.
4,5-Dimethoxy-2-nitrobenzohydrazide: Contains the dimethoxybenzoic acid moiety but differs in the functional groups attached.
Uniqueness
2-(3-(1-Benzylpiperidin-4-yl)-2-oxopropyl)-4,5-dimethoxybenzoic Acid Benzyl Ester is unique due to its combination of a piperidine ring, benzoic acid ester, and methoxy groups. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C31H35NO5 |
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Molecular Weight |
501.6 g/mol |
IUPAC Name |
benzyl 2-[3-(1-benzylpiperidin-4-yl)-2-oxopropyl]-4,5-dimethoxybenzoate |
InChI |
InChI=1S/C31H35NO5/c1-35-29-19-26(28(20-30(29)36-2)31(34)37-22-25-11-7-4-8-12-25)18-27(33)17-23-13-15-32(16-14-23)21-24-9-5-3-6-10-24/h3-12,19-20,23H,13-18,21-22H2,1-2H3 |
InChI Key |
REIVWPYTVQUVNW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)CC(=O)CC2CCN(CC2)CC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4)OC |
Origin of Product |
United States |
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